4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid hydrochloride
CAS No.: 1185000-02-5
Cat. No.: VC2640394
Molecular Formula: C13H19ClN2O3
Molecular Weight: 286.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185000-02-5 |
|---|---|
| Molecular Formula | C13H19ClN2O3 |
| Molecular Weight | 286.75 g/mol |
| IUPAC Name | 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoic acid;hydrochloride |
| Standard InChI | InChI=1S/C13H18N2O3.ClH/c16-10-9-14-5-7-15(8-6-14)12-3-1-11(2-4-12)13(17)18;/h1-4,16H,5-10H2,(H,17,18);1H |
| Standard InChI Key | PATAHYPQDAYDER-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CCO)C2=CC=C(C=C2)C(=O)O.Cl |
| Canonical SMILES | C1CN(CCN1CCO)C2=CC=C(C=C2)C(=O)O.Cl |
Introduction
Chemical Properties and Structure
Chemical Identification and Nomenclature
4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid hydrochloride is clearly defined by several chemical identifiers that enable precise recognition and characterization in scientific literature and databases.
Table 1: Chemical Identification Data
Structural Features
The molecular structure of 4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid hydrochloride consists of several key functional groups that contribute to its chemical properties and potential biological activity:
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A central piperazine ring: A six-membered heterocyclic ring containing two nitrogen atoms at the 1,4-positions, providing basic centers for interactions .
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A 2-hydroxyethyl substituent: Attached to one of the piperazine nitrogen atoms (N1), providing hydrogen bonding capabilities through the terminal hydroxyl group .
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A 4-benzoic acid moiety: Connected to the other piperazine nitrogen (N4), featuring a carboxylic acid group that can participate in hydrogen bonding and acid-base interactions .
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Hydrochloride counterion: Forms an ionic bond with one of the basic nitrogen atoms, enhancing water solubility and stability.
The structure contains multiple potential hydrogen bond donors and acceptors (hydroxyl and carboxylic acid groups, nitrogen atoms), which can contribute to its interaction with biological targets and influence its physicochemical properties .
Physical and Chemical Properties
Table 2: Physical and Chemical Properties
The hydrochloride salt formation significantly affects the compound's physicochemical properties, particularly enhancing its solubility in aqueous media compared to the free base form. This property is crucial for pharmaceutical applications where water solubility is often a limiting factor in drug development.
The compound is primarily marketed for research purposes, with typical packaging sizes ranging from 100 mg to larger quantities depending on the supplier and intended application .
Related Compounds and Structural Analogues
4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid hydrochloride belongs to a broader class of piperazine derivatives that share structural similarities. Understanding the relationship between these compounds provides valuable context for potential applications and structure-activity relationships.
Table 4: Related Piperazine Derivatives
The structural variations among these compounds primarily involve modifications to the substituents on the piperazine ring, which can significantly influence their physicochemical properties and potential biological activities .
Future Research Directions
Based on the structural features and related compounds, several potential research directions for 4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid hydrochloride can be proposed:
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Structure-activity relationship studies: Systematic modification of the hydroxyethyl and benzoic acid moieties could yield valuable insights into structure-activity relationships for biological targets of interest .
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Medicinal chemistry applications: The compound's structural features make it potentially relevant for exploration in medicinal chemistry programs targeting conditions where piperazine derivatives have shown promise .
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Material science applications: The functional groups present in the molecule could be exploited for coordination chemistry or materials science applications, though this would require further investigation.
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Synthetic methodology development: Development of efficient synthetic routes to access this compound and its analogs could be valuable for expanding the chemical space around this structural class .
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